molecular formula C16H26AsN B14572954 2-[Butyl(2-phenylethenyl)arsanyl]-N-ethylethan-1-amine CAS No. 61716-68-5

2-[Butyl(2-phenylethenyl)arsanyl]-N-ethylethan-1-amine

Cat. No.: B14572954
CAS No.: 61716-68-5
M. Wt: 307.31 g/mol
InChI Key: ZEGFAIHIJXBNLA-UHFFFAOYSA-N
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Description

2-[Butyl(2-phenylethenyl)arsanyl]-N-ethylethan-1-amine is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a butyl group and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butyl(2-phenylethenyl)arsanyl]-N-ethylethan-1-amine typically involves the reaction of butylarsine with 2-phenylethenyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Butyl(2-phenylethenyl)arsanyl]-N-ethylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of arsenic oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced arsenic species.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous solvents such as ether or THF under inert atmosphere.

    Substitution: Halogens, nucleophiles; reactions are performed in polar solvents with appropriate bases to facilitate the substitution process.

Major Products Formed

    Oxidation: Arsenic oxides and other oxidized derivatives.

    Reduction: Reduced arsenic species and corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[Butyl(2-phenylethenyl)arsanyl]-N-ethylethan-1-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[Butyl(2-phenylethenyl)arsanyl]-N-ethylethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting cellular processes. Additionally, it can interact with cellular membranes, altering their permeability and function. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[Butyl(2-phenylethenyl)arsanyl]ethanamine: Similar structure but lacks the ethyl group on the nitrogen atom.

    2-[Butyl(2-phenylethenyl)arsanyl]propane-1-amine: Similar structure with a propane backbone instead of an ethane backbone.

    2-[Butyl(2-phenylethenyl)arsanyl]butane-1-amine: Similar structure with a butane backbone.

Uniqueness

2-[Butyl(2-phenylethenyl)arsanyl]-N-ethylethan-1-amine is unique due to the presence of both butyl and phenylethenyl groups bonded to the arsenic atom, as well as the ethyl group on the nitrogen atom. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

CAS No.

61716-68-5

Molecular Formula

C16H26AsN

Molecular Weight

307.31 g/mol

IUPAC Name

2-[butyl(2-phenylethenyl)arsanyl]-N-ethylethanamine

InChI

InChI=1S/C16H26AsN/c1-3-5-12-17(14-15-18-4-2)13-11-16-9-7-6-8-10-16/h6-11,13,18H,3-5,12,14-15H2,1-2H3

InChI Key

ZEGFAIHIJXBNLA-UHFFFAOYSA-N

Canonical SMILES

CCCC[As](CCNCC)C=CC1=CC=CC=C1

Origin of Product

United States

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